4,6-Dimethoxy-1,3,5-triazinan-2-one
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Overview
Description
4,6-Dimethoxy-1,3,5-triazinan-2-one is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxy-1,3,5-triazinan-2-one typically involves the reaction of cyanuric chloride with methanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by methoxy groups. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethoxy-1,3,5-triazinan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The methoxy groups can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Scientific Research Applications
4,6-Dimethoxy-1,3,5-triazinan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Medicine: Research has explored its use in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-1,3,5-triazinan-2-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. The methoxy groups can be easily replaced by other nucleophiles, making it a versatile reagent in organic synthesis. The compound can also form reactive intermediates that facilitate the formation of new chemical bonds .
Molecular Targets and Pathways: The molecular targets and pathways involved depend on the specific application. In organic synthesis, the compound targets functional groups such as carboxylic acids and amines. In biological applications, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
4,6-Dimethoxy-1,3,5-triazinan-2-one can be compared with other triazine derivatives, such as:
2-Chloro-4,6-dimethoxy-1,3,5-triazine: This compound is similar in structure but contains a chlorine atom instead of a hydrogen atom at the 2-position.
4,6-Dimethoxy-1,3,5-triazine: This compound lacks the 2-one functional group, making it less reactive in certain chemical reactions.
Uniqueness: The presence of the 2-one functional group in this compound makes it more reactive and versatile compared to other triazine derivatives. This unique feature allows it to participate in a wider range of chemical reactions and applications .
Properties
Molecular Formula |
C5H11N3O3 |
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Molecular Weight |
161.16 g/mol |
IUPAC Name |
4,6-dimethoxy-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C5H11N3O3/c1-10-4-6-3(9)7-5(8-4)11-2/h4-5,8H,1-2H3,(H2,6,7,9) |
InChI Key |
NJAIOTWNEGROPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1NC(NC(=O)N1)OC |
Origin of Product |
United States |
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